molecular formula C10H16O4S B12694081 (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid CAS No. 46365-22-4

(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid

Katalognummer: B12694081
CAS-Nummer: 46365-22-4
Molekulargewicht: 232.30 g/mol
InChI-Schlüssel: LKTRVKICUSKZGA-AFKSGGFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with various functional groups attached. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.

    Functional Group Introduction: Addition of the oxo and sulphonic acid groups through specific reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Methods such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(22

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition or Activation: Binding to active sites of enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Camphor: A bicyclic ketone with similar structural features.

    Borneol: Another bicyclic compound with a hydroxyl group.

    Isoborneol: An isomer of borneol with different stereochemistry.

Uniqueness

(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is unique due to its specific functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

46365-22-4

Molekularformel

C10H16O4S

Molekulargewicht

232.30 g/mol

IUPAC-Name

(1S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid

InChI

InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)/t6-,7?,10?/m1/s1

InChI-Schlüssel

LKTRVKICUSKZGA-AFKSGGFBSA-N

Isomerische SMILES

CC1([C@@H]2CCC1(C(=O)C2S(=O)(=O)O)C)C

Kanonische SMILES

CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.